![molecular formula C20H16N2O5S B2725690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide CAS No. 1448122-46-0](/img/structure/B2725690.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis often explores the synthesis and properties of heterocyclic compounds due to their prevalence in biologically active molecules. The study by Lazareva et al. (2017) demonstrates the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds exhibit equilibrium between 5-membered and 7-membered cyclic structures and undergo hydrolysis to form silanols, showcasing the versatility of heterocyclic compounds in synthetic chemistry (Lazareva et al., 2017).
Pharmaceutical Research
In the pharmaceutical field, the design and synthesis of heterocyclic compounds are crucial for developing new therapeutic agents. Tariq et al. (2018) synthesized novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives, investigating their anti-inflammatory activity and p38α MAP kinase inhibition. This research highlights the potential of benzothiazole and benzoxazole derivatives in developing anti-inflammatory drugs (Tariq et al., 2018).
Antitumor Activity
The search for novel anticancer agents is a significant area of pharmaceutical research. Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, screening them for antitumor activity against various human tumor cell lines. This study underscores the importance of benzothiazole derivatives as pharmacophoric groups in the development of anticancer drugs (Yurttaş et al., 2015).
Antimicrobial and Anthelmintic Research
The development of new antimicrobial and anthelmintic agents is crucial due to the increasing resistance to existing drugs. Kumar and Sahoo (2014) synthesized N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamides, demonstrating significant anthelmintic activity against Pheretima posthumous. This research contributes to the ongoing search for new anthelmintic agents (Kumar & Sahoo, 2014).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-19(12-28-20-22-15-5-1-2-6-16(15)27-20)21-9-3-4-10-24-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCZYYNOLOYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide |
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